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Compound of Interest

Compound Name: 2,4,6-Triaminoquinazoline

Cat. No.: B080964 Get Quote

An In-depth Technical Guide to 2,4,6-Triaminoquinazoline and its Analogues for Drug

Development Professionals

Introduction
Quinazolines are a prominent class of heterocyclic aromatic compounds that form the core

structure of numerous biologically active molecules. Their versatile scaffold has been

extensively explored in medicinal chemistry, leading to the development of drugs with a wide

array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and

antihypertensive agents.[1][2] Among the various substituted quinazolines, 2,4,6-
triaminoquinazoline and its analogues have emerged as a particularly interesting chemotype.

This document provides a comprehensive review of the synthesis, pharmacological activities,

and mechanisms of action of 2,4,6-triaminoquinazoline and related derivatives, with a focus

on their potential in drug discovery and development.

Synthesis of the Quinazoline Core
The synthesis of the quinazoline scaffold can be achieved through various chemical strategies.

A common and effective method involves the cyclization of 2-aminobenzonitrile derivatives or

the regioselective nucleophilic aromatic substitution (SNAr) of di-chloroquinazoline precursors.

The latter is particularly useful for creating diverse libraries of analogues by introducing various

amines at the C2 and C4 positions.
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A generalized workflow for the synthesis of 2,4-diamino or 2,4,6-triamino quinazoline

analogues often starts from appropriately substituted 2,4-dichloroquinazolines. The greater

reactivity of the chlorine atom at the C4 position allows for a regioselective substitution by a

primary amine nucleophile.

Synthesis of 2,4-Disubstituted Quinazolines
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Precursor

Nucleophilic Aromatic
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DIPEA, Dioxane, 80°C Second Amine (R2-NH2)
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Generalized synthetic workflow for 2,4-diaminoquinazoline analogues.

Pharmacological Activities and Quantitative Data
Derivatives of the quinazoline core exhibit a broad spectrum of pharmacological activities.

Analogues are frequently evaluated for their potential as anticancer, antiparasitic, and anti-

inflammatory agents. The tables below summarize key quantitative data for various quinazoline

derivatives.

Table 1: Anticancer and Antiproliferative Activity
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Compound
ID/Name

Target/Cell
Line

Assay Type IC50 Value Reference

2,4-Diamino-

quinazoline (2,4-

DAQ)

Gastric Cancer

Organoids

(Patient-derived)

Cell Viability

(alamarBlue)

~50-250 µM

(Varies by

patient)

[3]

4-(4-bromo-2-

fluorophenylamin

o)-6-

methoxyquinazoli

n-7-ol

Vascular

Endothelial

Growth Factor

(VEGF) RTK

Enzyme

Inhibition
- [1]

Gefitinib,

Erlotinib,

Lapatinib

Epidermal

Growth Factor

Receptor

(EGFR)

Enzyme

Inhibition
- [2]

Table 2: Antiparasitic Activity
Compound
ID/Name

Organism Activity Metric Value Reference

N6-

(ferrocenmethyl)

quinazoline-

2,4,6-triamine

Promastigotes &

Amastigotes
-

High Activity,

Low Cytotoxicity
[1]

MMV007204

Analogues

Schistosoma

mansoni (adult)
IC50 ≤0.31 µM [4]

Table 3: Antiviral Activity
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Compound
ID/Name

Virus IC50 Value Reference

2-(2-(dimethylamino)

quinazolin-4-yloxy)-N-

phenylacetamide

Influenza Virus < 10 µM [1]

N-(2-(2-(3,4-

dihydroisoquinolin-

2(1H)-yl)quinazolin-4-

yloxy)ethyl)benzamide

Influenza Virus < 10 µM [1]

Signaling Pathways
A key mechanism through which certain quinazoline analogues exert their anticancer effects is

the modulation of critical signaling pathways involved in cell proliferation and survival. 2,4-

Diamino-quinazoline (2,4-DAQ) has been identified as an inhibitor of the Wnt/β-catenin

signaling pathway, which is frequently dysregulated in various cancers, including gastric

cancer.[3]

Wnt/β-catenin Signaling Pathway Inhibition
In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and

LRP5/6 co-receptors leads to the inactivation of a "destruction complex" (comprising APC, Axin,

and GSK3β). This prevents the phosphorylation and subsequent degradation of β-catenin.

Stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF

transcription factors to activate target genes responsible for proliferation and cell survival. 2,4-

DAQ has been shown to inhibit this pathway, leading to a reduction in cancer cell growth and

invasiveness.[3]
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Inhibition of the Wnt/β-catenin pathway by 2,4-Diamino-quinazoline (2,4-DAQ).
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Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the

evaluation of 2,4,6-triaminoquinazoline analogues.

Cell Viability Assay (alamarBlue Assay)
This protocol is adapted from the methodology used to evaluate the effect of 2,4-DAQ on

patient-derived gastric cancer organoids.[3]

Objective: To determine the dose-dependent effect of a compound on the viability of cancer

cells or organoids.

Materials:

Patient-derived organoids or cancer cell lines

Culture medium appropriate for the cell type

Test compound (e.g., 2,4-DAQ) dissolved in a suitable solvent (e.g., DMSO)

alamarBlue™ Cell Viability Reagent

96-well microplates

Microplate reader (fluorescence or absorbance)

Procedure:

Cell Seeding: Seed cells or organoids in a 96-well plate at a predetermined optimal

density and allow them to adhere or stabilize for 24 hours.

Compound Treatment: Prepare serial dilutions of the test compound in the culture

medium. Remove the old medium from the wells and add the medium containing different

concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-

treatment control.
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Incubation: Incubate the plates for the desired period (e.g., 120-144 hours for organoids).

[3]

alamarBlue Addition: Add alamarBlue reagent to each well, typically 10% of the well

volume.

Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

Measurement: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm

and 600 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

plot the dose-response curve to determine the IC50 value.

Transwell Migration Assay
This protocol is used to assess the effect of a compound on cancer cell migration.[3]

Objective: To quantify the migratory capacity of cells in response to a chemoattractant, and

the inhibitory effect of a test compound.

Materials:

Transwell inserts (e.g., 8-µm pore size for AGS cells)

24-well companion plates

Serum-free culture medium and medium with chemoattractant (e.g., 10% FBS)

Test compound

Cotton swabs

Fixation and staining reagents (e.g., methanol, crystal violet)

Procedure:

Cell Pre-treatment: Treat cells with the test compound at various concentrations for 24

hours.
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Serum Starvation: Following treatment, serum-starve the cells for approximately 6 hours.

Cell Seeding: Resuspend the cells in serum-free medium and seed them into the upper

chamber of the Transwell insert (e.g., 5 x 104 cells/well).

Assay Setup: Place the inserts into the wells of a 24-well plate containing a medium with a

chemoattractant (e.g., 10% FBS) in the bottom chamber.

Incubation: Incubate for 24 hours to allow for cell migration through the porous membrane.

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the

membrane using a cotton swab.

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with

methanol for 10 minutes, then stain with 0.4% crystal violet for 10 minutes.

Quantification: Wash the inserts, allow them to dry, and count the number of stained,

migrated cells in several microscopic fields. Calculate the average number of migrated

cells per field.

Conclusion
2,4,6-Triaminoquinazoline and its analogues represent a valuable and versatile scaffold in

medicinal chemistry. The extensive research into their synthesis and pharmacological

properties has revealed potent activities across a range of diseases, most notably cancer and

parasitic infections. The identification of specific molecular targets, such as the Wnt/β-catenin

signaling pathway, provides a strong rationale for their continued development. The synthetic

accessibility and the potential for chemical modification make this class of compounds a

promising starting point for the design of novel, targeted therapeutics. Future work should focus

on optimizing the pharmacokinetic properties of lead compounds to translate their potent in

vitro activity into in vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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